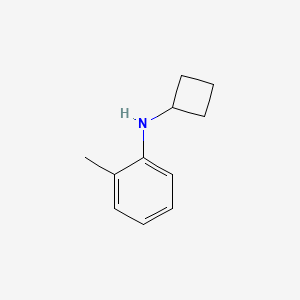

N-cyclobutyl-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-cyclobutyl-2-methylaniline |

InChI |

InChI=1S/C11H15N/c1-9-5-2-3-8-11(9)12-10-6-4-7-10/h2-3,5,8,10,12H,4,6-7H2,1H3 |

InChI Key |

VVEHLKQZUPHYKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyclobutyl 2 Methylaniline and Its Analogues

Direct N-Alkylation Approaches to N-Cyclobutyl-2-methylaniline

The direct introduction of a cyclobutyl group onto the nitrogen atom of 2-methylaniline is a primary strategy for the synthesis of the title compound. This can be achieved through classical nucleophilic substitution or reductive amination pathways.

Alkylation of Substituted Anilines with Cyclobutyl Precursors

A conventional and straightforward method for synthesizing this compound involves the reaction of 2-methylaniline with a suitable cyclobutyl electrophile, such as cyclobutyl bromide. This SN2 reaction is typically facilitated by a base in a polar aprotic solvent. The base deprotonates the aniline (B41778) nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of the cyclobutyl halide.

Another effective method is the reductive amination between 2-methylaniline and cyclobutanone (B123998). This two-step, one-pot process first involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the final N-cyclobutylated product. nih.gov This approach avoids the direct use of alkyl halides and is often characterized by high atom economy. organic-chemistry.org

Table 1: Comparison of Direct Alkylation Methods

| Method | Reactants | Reagents/Conditions | Typical Yield | Reference |

| Nucleophilic Substitution | 2-Methylaniline, Cyclobutyl Bromide | K₂CO₃, DMF, elevated temperature | Moderate to High | smolecule.com |

| Reductive Amination | 2-Methylaniline, Cyclobutanone | Sodium Cyanoborohydride, Acetic Acid, THF, 50°C | Good | nih.gov |

Catalytic Systems for Selective N-Cyclobutylation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For N-cyclobutylation, transition metal catalysts are employed in "borrowing hydrogen" or "hydrogen autotransfer" reactions. acs.org In this process, a catalyst, often based on iridium or cobalt, temporarily removes hydrogen from an alcohol (e.g., cyclobutanol) to form cyclobutanone in situ. acs.orgrsc.org This ketone then reacts with the aniline to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst and yielding the N-alkylated amine. acs.org This method is highly atom-economical as the only byproduct is water. acs.org

Photoredox catalysis offers another innovative approach. An iridium-based photoredox catalyst can facilitate the α-C–H cyclobutylation of aniline derivatives through a radical-mediated pathway. nih.govscispace.comthieme-connect.com This method involves the reaction of an aniline derivative with a strained bicyclo[1.1.0]butane (BCB) derivative, proceeding under mild, redox-neutral conditions. nih.govscispace.comthieme-connect.com

Table 2: Catalytic N-Cyclobutylation Systems

| Catalytic System | Reactants | Key Features | Reference |

| Iridium Photoredox | Aniline derivative, Bicyclobutane derivative | Operates via an α-amino radical; mild, redox-neutral conditions. | nih.govscispace.comthieme-connect.com |

| Cobalt-MOF Derived | Aniline, Alcohol | Utilizes a heterogeneous CoNx@NC catalyst; high efficiency and recyclability. | rsc.org |

| Palladium on Charcoal (Pd/C) | Aniline, Primary Amine | Heterogeneous catalysis, high atom economy (ammonia byproduct), microwave-assisted. | organic-chemistry.org |

Functionalization and Derivatization Strategies on the Aniline Core

Further modification of the this compound scaffold is crucial for creating analogues with tailored properties. These strategies typically involve electrophilic aromatic substitution or modern cross-coupling reactions.

Halogenation of Substituted this compound Derivatives

Halogenation of the aromatic ring of this compound introduces a versatile functional handle for subsequent reactions. The directing effects of the N-cyclobutylamino group (ortho-, para-directing and activating) and the methyl group (ortho-, para-directing and activating) are synergistic. Electrophilic bromination, for instance, is expected to occur primarily at the C4 (para to the amine) and C6 (ortho to the amine) positions.

Reagents such as N-Bromosuccinimide (NBS) in an inert solvent like benzene (B151609) or carbon tetrachloride can be used for selective bromination. google.com The synthesis of specific isomers like 4-Bromo-N-cyclobutyl-2-methylaniline and 5-Bromo-N-cyclobutyl-2-methylaniline has been documented, indicating that precise control over regioselectivity is achievable, likely through careful choice of reagents and reaction conditions. bldpharm.comchemscene.com

Table 3: Halogenation of this compound Analogues

| Reagent | Substrate | Product | Solvent | Reference |

| N-Bromosuccinimide (NBS) | o-Toluidine | 2-Bromo-6-methylaniline | Benzene | google.com |

| Bromine | 2-Methylaniline | 4-Bromo-2-methylaniline | Acetic Acid |

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated this compound Analogues

The halogen atoms introduced in the previous step serve as excellent precursors for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. rsc.orgacs.org

The Suzuki-Miyaura coupling reaction, for example, allows for the formation of a new carbon-carbon bond by reacting a halogenated aniline analogue with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu This has been demonstrated in the synthesis of various derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, where different aryl and heteroaryl groups were successfully coupled. nih.gov Other prominent cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bonds) and the Heck reaction (for C-C bonds) can also be applied to these halogenated intermediates, offering a wide scope for derivatization. acs.orgrsc.org

Table 4: Palladium-Catalyzed Cross-Coupling of a Halogenated Analogue

| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl/Hetaryl Boronic Acids | Pd(PPh₃)₄, K₃PO₄ | Coupled Biaryl Product | nih.gov |

Ortho-Substitution Strategies for N-Methylaniline Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org In the context of this compound, the secondary amine itself can act as a DMG after in-situ deprotonation or derivatization. The N-cyclobutylamino group can direct a strong organolithium base (e.g., n-butyllithium or s-butyllithium) to deprotonate the C6 position of the aniline ring. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles to introduce new substituents with high regiocontrol. organic-chemistry.org

This method provides a direct route to contiguously substituted anilines, which can be challenging to access through classical electrophilic substitution due to steric hindrance and competing electronic effects. organic-chemistry.org

Table 5: Directed Ortho-Metalation (DoM) of Aniline Derivatives

| Directing Group (DMG) | Base | Electrophile (E+) | Introduced Group | Reference |

| Tertiary Amine | n-Butyllithium | CO₂ | Carboxylic Acid | wikipedia.org |

| Carbamate (B1207046) (-OCONR₂) | s-Butyllithium/TMEDA | I₂ | Iodine | baranlab.org |

| Sulfonamide (-SO₂NR₂) | n-Butyllithium | (CH₃)₂S₂ | Thiomethyl | organic-chemistry.org |

Cyclization Reactions in the Synthesis of this compound Ring Systems

The formation of the cyclobutane (B1203170) ring is a critical step in the synthesis of this compound. Various cyclization strategies are employed to construct this strained four-membered ring system.

[2+2] Cycloaddition Pathways for Cyclobutyl Amine Formation

[2+2] cycloaddition reactions represent a powerful and direct method for the synthesis of cyclobutane structures. thieme-connect.com These reactions involve the union of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a four-membered ring. In the context of synthesizing precursors for N-cyclobutyl anilines, this can involve the cycloaddition of an appropriate alkene with another unsaturated molecule to generate a cyclobutane derivative that can be converted to a cyclobutyl amine.

A notable challenge in this area has been the intolerance of many traditional photochemical [2+2] cycloaddition reactions to the presence of basic amine and amide functional groups. acs.orgnih.gov The Kochi-Salomon reaction, which facilitates the photochemical [2+2] cycloaddition of two unactivated alkenes using a catalytic amount of Cu(I)OTf, has been a key method. acs.orgnih.gov However, its utility has been limited by its incompatibility with amines. Recent advancements have led to the development of an amine-tolerant Kochi-Salomon reaction that can be performed in water with common Cu(II) salts and mineral acids, significantly broadening the scope for synthesizing amine-containing cyclobutanes. acs.orgnih.gov This provides a more practical and environmentally friendly route to cyclobutyl amine precursors. acs.org

High-pressure conditions have also been utilized to promote [2+2] cycloaddition reactions for the synthesis of cyclobutane derivatives. ru.nlresearchgate.net For instance, the reaction between arenesulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure (15 kbar) has been shown to produce cyclobutane structures that can be further derivatized to incorporate amino groups. ru.nlresearchgate.net While attempts to directly use a Boc-protected enamine in a [2+2] cycloaddition yielded the desired cyclobutyl amine, the process was plagued by side products and purification challenges, resulting in low yields. ru.nlresearchgate.net

Table 1: Optimization of Hyperbaric [2+2] Cycloaddition for Cyclobutane Synthesis ru.nlThis table is interactive. Users can sort and filter the data.

| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 1.5 | 21 | 19 | 45 |

| 2 | 1.5 | 50 | 19 | 60 |

| 3 | 1.5 | 75 | 19 | 62 |

| 4 | 2.0 | 21 | 19 | 55 |

| 6 | 2.0 | 50 | 19 | 75 |

| 7 | 3.0 | 50 | 19 | 83 |

| 8 | 2.0 | 75 | 19 | 72 |

| 9 | 3.0 | 21 | 19 | 65 |

| 10 | 3.0 | 50 | 42 | 81 |

| 13 | 3.0 | 75 | 19 | 78 |

Tandem Reactions Involving 2-Hydroxycyclobutanone Derivatives for Nitrogen Heterocycles

Tandem reactions, or cascade reactions, offer an efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. 2-Hydroxycyclobutanone derivatives have emerged as versatile building blocks in such processes for the synthesis of various nitrogen-containing heterocyclic compounds. chim.it

One notable application is the Brønsted acid-promoted condensation reaction between a primary aniline and 2-hydroxycyclobutanone, which provides access to a variety of tryptamine (B22526) derivatives. unica.itthieme-connect.com The proposed mechanism for this transformation is intricate, involving an initial α-iminol rearrangement, followed by ring expansion, ring closure, and a depart-and-return rearrangement. unica.itthieme-connect.com This methodology has been shown to be compatible with N-methyl aryl amines that have electron-donating groups at the para-position, as well as halogens. chim.it

Furthermore, under solvent-free conditions and in the presence of an acid catalyst like TsOH, 2-hydroxycyclobutanones can react with two equivalents of an aniline in a tandem process to form densely functionalized tryptamines. chim.it This reaction proceeds through an initially formed 2-aminocyclobutanone, which undergoes an acid-induced depart-and-return rearrangement. chim.it These tandem strategies highlight the utility of cyclobutanone derivatives in constructing complex nitrogen heterocycles through a series of intramolecular transformations. chim.itnih.gov

Green Chemistry Approaches and Sustainable Synthesis of N-Methylated Anilines

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. The N-methylation of anilines, a key transformation in the synthesis of many valuable chemicals, is an area where such principles are being actively applied.

Catalytic N-Methylation of Anilines Utilizing Carbon Dioxide and Hydrogen

The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock is a cornerstone of green chemistry. rwth-aachen.deunits.it Traditional methods for N-methylation often rely on toxic and hazardous reagents like methyl iodide or dimethyl sulfate. rwth-aachen.delookchem.com In contrast, the catalytic N-methylation of anilines using CO₂ and hydrogen (H₂) presents a more sustainable alternative, with water being the only byproduct. units.it

Homogeneous ruthenium-based catalyst systems have been developed that effectively catalyze the direct N-methylation of anilines with CO₂ and H₂. rwth-aachen.de These systems, often based on a triphos ligand, have demonstrated good to excellent yields for a variety of aromatic amines. units.it The reaction mechanism is thought to involve the formation of a formamide (B127407) intermediate, which is then hydrogenated to the corresponding methylamine. ionike.com

More recently, non-noble metal catalysts, such as cobalt-based systems, have been investigated for this transformation. rsc.org An alcohol-promoted strategy using a cobalt catalytic system has shown high efficiency for the N-methylation of anilines with CO₂ and H₂ under relatively mild conditions. rsc.org The alcohol solvent is believed to shift the equilibrium of CO₂ hydrogenation by forming an alkyl formate, which then reacts with the amine. rsc.org

Table 2: Catalytic N-Methylation of Aniline with CO₂ and H₂ thieme-connect.comThis table is interactive. Users can sort and filter the data.

| Catalyst | Temperature (°C) | CO₂ Pressure (MPa) | H₂ Pressure (MPa) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| CuAlOx | 160 | 3 | 6 | 24 | N-methylaniline | 86 |

| CuAlOx | 160 | 3 | 7 | 48 | N,N-dimethylaniline | 83 |

| Cu/CeO₂ | 170 | 1 | 7 | 4 | N-methylaniline | 28 (95% selectivity) |

| Cu/CeO₂ | 170 | 1 | 7 | 42 | N-methylaniline | 70 (99% selectivity) |

Selective Mono-N-Methylation Strategies to Mitigate Over-Alkylation

A significant challenge in the N-methylation of primary anilines is preventing over-alkylation, which leads to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. unive.it Achieving selective mono-N-methylation is crucial for many synthetic applications.

Several strategies have been developed to address this challenge. One approach involves the use of solid catalysts, such as faujasite X- and Y-type zeolites, with dimethyl carbonate (DMC) as a green methylating agent. unive.it This method has demonstrated high selectivity for the mono-N-methylation of various anilines, even those deactivated by electronic or steric effects. unive.it The proposed mechanism involves the formation of carbamate intermediates, and the dual acid-base properties of the zeolite are thought to contribute to the high selectivity. unive.it

Catalyst design also plays a critical role in controlling selectivity. Manganese pincer complexes have been shown to effectively catalyze the selective mono-N-methylation of aniline derivatives using methanol (B129727) as the C1 source under hydrogen borrowing conditions. lookchem.com By carefully tuning the reaction conditions, such as catalyst loading and reaction time, a high degree of selectivity for the mono-methylated product can be achieved. units.it These advanced catalytic systems represent a significant step towards more controlled and sustainable amine alkylation processes. acs.orgnih.govresearchgate.net

Elucidation of Reaction Mechanisms and Kinetic Profiles for N Cyclobutyl 2 Methylaniline Transformations

Mechanistic Investigations of N-Alkylation Processes

N-alkylation is a fundamental process for the synthesis of N-substituted anilines. The formation of N-cyclobutyl-2-methylaniline from 2-methylaniline can be achieved through various methods, with the reaction mechanism being highly dependent on the chosen catalysts, reagents, and solvents.

Role of Heterogeneous Catalysts in Reaction Pathways (e.g., Copper Sub-nanoparticles)

Heterogeneous catalysts are pivotal in developing environmentally benign and efficient N-alkylation processes, often proceeding via a "hydrogen borrowing" or "auto-transfer hydrogen" mechanism. rsc.orgtsijournals.comrsc.org This strategy avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides by utilizing alcohols as the alkyl source. rsc.orgtsijournals.com

The general mechanism involves three key steps:

Oxidation: The catalyst first facilitates the dehydrogenation of the alcohol (e.g., cyclobutanol) to form the corresponding aldehyde or ketone.

Condensation: The aniline (B41778) (e.g., 2-methylaniline) then reacts with the in-situ generated carbonyl compound to form an imine intermediate, releasing a molecule of water. tsijournals.com

Reduction: Finally, the catalyst transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine product. tsijournals.com

Copper-based catalysts, including copper-chromite, copper oxide, and copper nanoparticles, have demonstrated significant activity in these transformations. rsc.orgtsijournals.com For instance, a heterogeneous copper catalyst can effectively mediate the N-alkylation of aniline with secondary and benzylic alcohols without the need for additives, offering an intrinsically safe process with no waste production. rsc.org Silver cluster-promoted copper catalysts supported on alumina (B75360) (Cu-Ag/Al₂O₃) have also been shown to be highly effective. rsc.org Mechanistic studies indicate that the rate-limiting step in these reactions is the initial alcohol dehydrogenation. rsc.org The bimetallic structure of these catalysts, where small silver nanoclusters are supported on copper nanoparticles, is thought to be crucial for promoting this key step. rsc.org

| Catalyst System | Amine Substrate | Alcohol Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Niobium Oxide (Nb₂O₅) | Aniline | Benzyl (B1604629) Alcohol | 65.2 | sioc-journal.cn |

| Cu-Chromite (nano) | Aniline | Benzyl Alcohol | High (not specified) | tsijournals.com |

| Cu₀.₉₅Ag₀.₀₅/Al₂O₃ | Anilines | Various Alcohols | High (not specified) | rsc.org |

| Pd@[nBu₄][Br] | Aniline | Benzyl Alcohol | 96 | mdpi.com |

| Cu(BF₄)₂/Activated Carbon | Anilines | Aryl Boronic Acids | Good to Excellent | acs.org |

Influence of Reagents and Solvents on Reaction Selectivity and Yield

The choice of reagents and solvents plays a critical role in directing the outcome of N-alkylation, influencing both reaction rate and selectivity (N-alkylation vs. C-alkylation or overalkylation). nih.govacs.org

Reagents: In reactions involving alkyl halides, the presence of a base is typically required to neutralize the hydrogen halide byproduct. Mild bases like potassium carbonate are often employed to deprotonate the amine, facilitating its nucleophilic attack on the alkylating agent without promoting significant side reactions. tsijournals.com The nature of the aniline itself is also crucial; electron-donating groups on the aromatic ring can enhance the nucleophilicity of the amine, while electron-withdrawing groups can reduce its reactivity. tsijournals.com

Solvents: Solvent polarity can dramatically influence the reaction pathway and yield. sioc-journal.cnnih.gov For instance, in the acid-catalyzed N-alkylation of anilines, a switch in chemoselectivity between N-alkylation and para-C-alkylation can be achieved by changing the solvent. nih.govacs.org Nonpolar solvents like toluene (B28343) tend to favor N-alkylation, whereas polar protic solvents can promote C-alkylation. nih.govacs.org In studies on niobium oxide-catalyzed N-alkylation, polar solvents were found to be critical for stabilizing carbocation intermediates proposed in an Sₙ1-type mechanism, with yields dropping dramatically in nonpolar solvents. sioc-journal.cn Similarly, for direct N-alkylation with alkyl halides, polar aprotic solvents such as dimethylformamide (DMF) or ionic liquids are often effective. rsc.org

| Solvent | Solvent Type | Yield (%) | Reference |

|---|---|---|---|

| Toluene | Polar | 65.0 | sioc-journal.cn |

| Cyclohexane | Nonpolar | 3.2 | sioc-journal.cn |

| Dodecane | Nonpolar | 4.4 | sioc-journal.cn |

Gas-Phase Elimination Reactions Involving N-Methylaniline Derivatives

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. For N-alkylaniline derivatives, these studies can reveal unimolecular decomposition pathways and the nature of their transition states.

Unimolecular Decomposition Pathways and Kinetics

Gas-phase elimination reactions, often induced by pyrolysis, are a special class of reaction that can proceed without external reagents. wikipedia.org These reactions are typically unimolecular and follow first-order kinetics. wikipedia.org For derivatives of N-alkylanilines, decomposition can occur through various pathways depending on the molecular structure and the energy supplied.

The kinetics of such unimolecular reactions are often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). copernicus.org Theoretical calculations are frequently used to model these reaction pathways, determine the geometries of transition states, and calculate kinetic parameters, which can then be compared with experimental data where available. acs.org

Characterization of Concerted Cyclic Transition States in Carbamate (B1207046) Eliminations

Many thermal, unimolecular elimination reactions proceed through a concerted mechanism involving a cyclic transition state, known as pericyclic reactions or Ei (Elimination Internal) reactions. wikipedia.org This pathway is characterized by the simultaneous breaking and forming of bonds in a single kinetic step. wikipedia.org

The pyrolysis of carbamates is a classic example of this type of reaction. Ethyl N-methyl-N-phenylcarbamate, for instance, decomposes in the gas phase between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net The reaction is unimolecular and is believed to proceed through a six-membered cyclic transition state, analogous to the pyrolysis of acetates and xanthates (Chugaev elimination). wikipedia.orgresearchgate.netcdnsciencepub.com

In this six-membered transition state, a β-hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-H bonds and the formation of C=C and O-H bonds. This produces the corresponding alkene and an unstable carbamic acid intermediate, which then rapidly decomposes to the amine and carbon dioxide. researchgate.net Theoretical studies on the gas-phase elimination of ethyl N,N-dimethylcarbamates support a concerted, non-synchronous six-membered cyclic transition state mechanism. researchgate.net The pyrolysis of amine N-oxides (Cope elimination) is another well-known Ei reaction that proceeds via a five-membered cyclic transition state. wikipedia.org These concerted eliminations are typically stereospecific, requiring a syn-coplanar arrangement of the departing groups. wikipedia.org

Photoredox and Transition-Metal Catalyzed Coupling Mechanisms

Modern synthetic chemistry has seen a surge in the development of novel coupling reactions enabled by photoredox and transition-metal catalysis. These methods allow for the construction of complex molecular architectures under mild conditions and have been successfully applied to the transformation of N-cyclobutylanilines. uark.edu

Visible-light photoredox catalysis has emerged as a powerful tool for activating N-cyclobutylanilines. uark.edunih.govuark.edu The key mechanistic step involves the single-electron oxidation of the aniline nitrogen by an excited photocatalyst (e.g., an Iridium or Ruthenium complex). uark.edunih.gov This generates a highly reactive amine radical cation. In the case of N-cyclobutylanilines, this radical cation undergoes a rapid C-C bond cleavage of the strained cyclobutyl ring. uark.edunih.gov

This ring-opening process results in the formation of a key intermediate: a distonic radical cation, which possesses both a nucleophilic carbon-centered radical and an electrophilic iminium ion moiety in the same molecule. uark.eduuark.edu This dual reactivity allows for subsequent functionalization. For example, in the presence of an alkyne, this intermediate can undergo a formal [4+2] annulation reaction to construct a variety of amine-substituted six-membered carbocycles. nih.govnih.govresearchgate.net This process is redox-neutral and exhibits perfect atom economy. nih.govnih.gov

| Aniline Substrate | Alkyne Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-cyclobutyl-N-methylaniline | Phenylacetylene | Ir(dtbbpy)(ppy)₂ (2 mol%) | Blue LED, CH₃CN, rt, 12h | 85 | nih.gov |

| N-cyclobutyl-N-methylaniline | 1-phenyl-1-propyne | Ir(dtbbpy)(ppy)₂ (2 mol%) | Blue LED, CH₃CN, rt, 12h | 93 | nih.gov |

| N-cyclobutyl-4-methoxyaniline | Phenylacetylene | Ir(dtbbpy)(ppy)₂ (2 mol%) | Blue LED, CH₃CN, rt, 12h | 91 | nih.gov |

Beyond photoredox catalysis, traditional transition-metal-catalyzed cross-coupling reactions are fundamental for forming C-N bonds. nih.govmdpi.comrsc.org Reactions like the Buchwald-Hartwig amination and Chan-Lam coupling provide powerful methods for the synthesis of N-arylamines. acs.org These reactions typically involve an oxidative addition, transmetalation (for Chan-Lam), and reductive elimination sequence at a metal center (e.g., Palladium or Copper). acs.orgnih.gov While these methods are generally used to form the aniline itself, they represent a broad class of powerful transformations for constructing C-N bonds in complex molecules. mdpi.comrsc.org

Decarboxylative C(sp3)-N Coupling Reactions

The synthesis of N-alkylated anilines, such as this compound, can be achieved through modern cross-coupling strategies, including decarboxylative C(sp3)-N coupling. This method provides a valuable alternative to traditional approaches like nucleophilic substitution, often overcoming limitations in scope and functional group tolerance. The reaction generally involves the coupling of an N-nucleophile, in this case, an aniline derivative, with an alkyl carboxylic acid, which serves as a readily available and stable source of the alkyl group. nih.gov

The transformation is typically facilitated by a dual catalytic system, combining photoredox catalysis with transition metal catalysis (e.g., copper). nih.govnih.gov The general mechanism proceeds through the activation of the carboxylic acid, often by converting it into a more reactive species like an N-hydroxyphthalimide (NHPI) ester. nih.gov Under visible light irradiation, a photocatalyst becomes excited and initiates a single-electron transfer (SET) process. This leads to the reduction of the activated carboxylic acid derivative, which then undergoes facile decarboxylation to generate an alkyl radical (a cyclobutyl radical in this context). This radical is subsequently trapped by a copper(II)-anilide complex, which is formed from the aniline substrate and a copper(I) salt. Reductive elimination from the resulting high-valent copper(III) intermediate furnishes the desired C(sp3)-N bond and regenerates the copper(I) catalyst. nih.gov

This methodology is noted for its mild reaction conditions, typically being performed at room temperature, and its compatibility with a wide array of functional groups. nih.gov Research in this area has demonstrated the successful synthesis of structurally similar compounds. For example, the related compound N-cyclobutyl-2-methoxyaniline has been synthesized using a tandem photoredox and copper-catalyzed decarboxylative coupling procedure. epfl.chscispace.com

Table 1: Example of Decarboxylative C(sp3)-N Coupling

| Reactant 1 (Aniline) | Reactant 2 (Carboxylic Acid Derivative) | Product | Catalytic System | Ref |

|---|---|---|---|---|

| 2-Methoxyaniline | Cyclobutane (B1203170) carboxylic acid NHPI ester | N-cyclobutyl-2-methoxyaniline | Dual Photoredox/Copper | epfl.ch |

Hydroamination Reaction Modes of Anilines and Unsaturated Substrates

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. nih.gov When considering the reaction of anilines with unsaturated substrates like alkenes and alkynes, several reaction modes are possible, largely dictated by the choice of catalyst and reaction conditions. wikipedia.orgresearchgate.net The regioselectivity of the addition—whether it follows Markovnikov or anti-Markovnikov rules—is a key challenge. bwise.kr

Catalytic Systems and Regioselectivity:

Late Transition Metals (Pd, Rh, Au): Palladium and rhodium complexes have been used to catalyze the hydroamination of vinylarenes with anilines. bwise.kr One pathway involves a Wacker-type aerobic oxidative hydroamination, which can lead to the formation of N-arylketimines. bwise.kr Gold catalysts have been shown to be effective for the anti-Markovnikov hydroamination of alkylidenecyclopropanes with anilines, yielding 1-cyclopropyl alkylamine derivatives. acs.org

Acid Catalysis: Brønsted acids with non-coordinating counteranions can catalyze both hydroamination (N-H addition) and hydroarylation (C-H addition) of anilines with alkenes. nih.gov The product distribution can often be controlled by reaction time and temperature, with hydroamination products typically forming under kinetic control at lower temperatures and shorter reaction times. Electron-withdrawing substituents on the aniline tend to favor the formation of the hydroamination product. nih.gov

Mechanism Types: The reaction can proceed through several mechanistic pathways. nih.gov One common mechanism involves the activation of the C-C multiple bond by coordination to a metal center, followed by nucleophilic attack by the aniline. nih.gov Another pathway involves the formation of a metal-amido complex, into which the unsaturated substrate inserts. libretexts.org The specific pathway determines the regiochemical outcome of the reaction.

The reaction of this compound itself is not explicitly detailed in extensive literature, but the principles governing aniline hydroamination are directly applicable. The steric bulk of the N-cyclobutyl and ortho-methyl groups would influence the rate and potentially the selectivity of the reaction compared to unsubstituted aniline.

Table 2: Modes of Aniline Hydroamination

| Catalyst Type | Substrate Type | Predominant Product Type | Mechanism Highlight | Ref |

|---|---|---|---|---|

| Palladium(II) | Vinylarenes | N-Arylketimines | Wacker-Type Amination | bwise.kr |

| Brønsted Acid | Alkenes | Hydroamination (Kinetic) or Hydroarylation (Thermodynamic) | Proton-Catalyzed N-H/C-H Addition | nih.gov |

| Gold(I) | Alkylidenecyclopropanes | Anti-Markovnikov Amine | Nucleophilic attack on Au-activated alkyne | acs.org |

| Ruthenium | Ethylene / Dienes | N-Ethylaniline / Mixture of isomers | C-C Multiple Bond Activation | nih.gov |

Radical Ring-Opening Mechanisms of Cyclopropyl (B3062369)/Cyclobutyl Amine Systems

Strained carbocycles like cyclobutane, with a strain energy of approximately 26.7 kcal/mol, can undergo ring-opening reactions when appropriately activated. uark.edu For N-cyclobutyl anilines, a powerful activation method involves the single-electron oxidation of the amine functionality to form a highly reactive amine radical cation. uark.edubeilstein-journals.org This intermediate can then undergo β-scission of a C-C bond within the strained cyclobutyl ring, leading to the formation of a distonic radical cation—an intermediate where the charge (on an iminium ion) and the radical are spatially separated. uark.eduresearchgate.net This ring-opening process transforms the strained ring into a more stable, open-chain structure, which can be trapped by various reagents for further functionalization. uark.edu

Autocatalytic Processes and Radical Cation Intermediates

The generation of radical cations from N-cycloalkyl-anilines can initiate autocatalytic chain reactions, particularly under aerobic conditions. researchgate.net An autocatalytic mechanism has been proposed for the aerobic ring-opening of N-cyclopropyl-N-phenylamines, which provides a useful model for cyclobutyl systems. researchgate.net The process is initiated by a single-electron oxidizing agent, which converts a small amount of the N-cycloalkylaniline into its corresponding radical cation. researchgate.net This radical cation can react with molecular oxygen, leading to a ring-opened peroxy radical that can then abstract a hydrogen atom from a neutral amine molecule. This hydrogen abstraction regenerates the radical cation, thus propagating a chain reaction. researchgate.net

Recent studies have also described autocatalytic transformations of spiroindolines initiated by light, where a photoexcited substrate reduces a reagent to generate a radical and a substrate radical cation. This radical cation then oxidizes an intermediate later in the cycle, regenerating the neutral substrate to continue the catalytic loop. rsc.org These processes highlight how an initial oxidative event can trigger a self-sustaining reaction cascade involving radical cation intermediates, without the need for stoichiometric oxidants. researchgate.netrsc.org

Stereoelectronic Requirements for Ring Opening in N-Cyclopropyl-N-phenylamines

The rate of radical cation ring-opening is highly dependent on stereoelectronic factors. Studies on N-cyclopropyl-N-phenylamine systems have provided significant insight into these requirements. nih.gov For efficient ring-opening, the C-C bond being broken must be able to align with the p-orbital of the nitrogen-centered radical cation. nih.gov The optimal conformation for this is a "bisected" geometry, where the plane of the cyclopropyl ring is perpendicular to the plane of the phenyl ring.

However, in simple N-cyclopropyl-N-phenylamines, the lowest energy conformation often involves significant resonance delocalization of the nitrogen lone pair into the aromatic ring. This places the cyclopropyl group in a conformation that is not ideal for ring-opening, resulting in a sluggish reaction. researchgate.netnih.gov This has been demonstrated by comparing conformationally flexible systems with those where the cyclopropyl group is locked into the required bisected conformation. In locked systems, the argument that poor stereoelectronics inhibits the reaction is ruled out, suggesting resonance stabilization of the closed-ring radical cation is a major factor. nih.gov The rate of ring-opening can be dramatically increased by substituting the cyclopropyl ring with a radical-stabilizing group, such as a phenyl group, which compensates for the loss of resonance energy in the transition state. researchgate.netnih.gov While these detailed kinetic studies have focused on cyclopropylamines, the core principles of stereoelectronic control and the influence of resonance stabilization are fundamental to the radical ring-opening of all N-cycloalkylanilines, including this compound.

Table 3: Rate Constants for Ring Opening of N-Cyclopropylaniline Radical Cations

| Compound | Ring-Opening Rate Constant (s⁻¹) | Key Structural Feature | Ref |

|---|---|---|---|

| N-Cyclopropyl-N-methylaniline | 4.1 x 10⁴ | Conformationally flexible | researchgate.netnih.gov |

| 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] | 3.5 x 10² | Conformationally locked (bisected) | nih.gov |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | 1.7 x 10⁸ | Radical-stabilizing phenyl group on cyclopropane (B1198618) | researchgate.netnih.gov |

Computational Chemistry and Theoretical Investigations of N Cyclobutyl 2 Methylaniline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within N-cyclobutyl-2-methylaniline. These calculations utilize sophisticated theoretical models to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) Studies on Optimized Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. escholarship.org It is a powerful tool for predicting the optimized geometry and various electronic properties of molecules like this compound. DFT studies can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a clear picture of the molecule's most stable three-dimensional structure. nih.gov These calculations are instrumental in understanding the molecule's reactivity and spectroscopic behavior. researchgate.net

Interactive Table: Calculated Geometric Parameters of this compound using DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C (aromatic) | C (aromatic) | ~1.39 Å | ||

| C (aromatic) | N | ~1.40 Å | |||

| N | C (cyclobutyl) | ~1.47 Å | |||

| C (cyclobutyl) | C (cyclobutyl) | ~1.55 Å | |||

| C (aromatic) | C (methyl) | ~1.51 Å | |||

| Bond Angle | C (aromatic) | N | C (cyclobutyl) | ~125° | |

| C (aromatic) | C (aromatic) | C (methyl) | ~121° | ||

| C (cyclobutyl) | C (cyclobutyl) | C (cyclobutyl) | ~88° | ||

| Dihedral Angle | C (aromatic) | C (aromatic) | N | C (cyclobutyl) | Varies with conformation |

Note: These are representative values and can vary slightly depending on the specific functional and basis set used in the DFT calculations. The data presented is a hypothetical representation based on typical values for similar molecular fragments.

Møller-Plesset Perturbation Theory (MP2) for Energetic and Geometrical Analysis

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation to provide more accurate energetic and geometrical predictions than Hartree-Fock theory alone. researchgate.net For this compound, MP2 calculations can refine the geometric parameters obtained from DFT and offer a more precise understanding of the molecule's stability and the energy differences between various conformations. scispace.com This method is particularly useful for systems where electron correlation plays a significant role in determining the molecular structure and properties.

Coupled-Cluster and Composite Methods for High-Accuracy Electronic Structure Determination

Coupled-cluster (CC) theory is a high-level computational method that provides very accurate solutions to the time-independent Schrödinger equation. aps.orggithub.io Methods like coupled-cluster singles and doubles (CCSD) and CCSD with a perturbative triples correction (CCSD(T)) are considered the "gold standard" in quantum chemistry for their accuracy in calculating electronic energies. maplesoft.comnih.gov Composite methods, which combine results from different levels of theory, are also employed to achieve high accuracy for larger molecules where full CC calculations may be computationally expensive. acs.org These methods are crucial for obtaining benchmark data on the electronic structure of this compound, against which results from more computationally efficient methods like DFT can be compared.

Conformational Analysis and Intermolecular Interactions

Conformational Preferences of the Cyclobutyl and Aniline (B41778) Subunits

The this compound molecule possesses conformational flexibility arising from the rotation around the N-C(cyclobutyl) bond and the puckering of the cyclobutyl ring. The aniline subunit also exhibits rotational freedom around the C(aromatic)-N bond. Computational methods can be used to explore the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers that separate them. researchgate.netppt-online.org This analysis helps to determine the most likely shapes the molecule will adopt at a given temperature.

Analysis of Hyperconjugative Interactions within the Molecular Framework

Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital that increases the stability of the system. wikipedia.org In this compound, hyperconjugative interactions can occur between the C-H bonds of the cyclobutyl and methyl groups and the pi-system of the aniline ring. acs.org These interactions can influence the molecule's electronic structure, stability, and conformational preferences. nih.gov Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify the strength and nature of these hyperconjugative interactions. acs.org

Interactive Table: Key Hyperconjugative Interactions in this compound

| Donor Orbital (Bond) | Acceptor Orbital (Antibond) | Stabilization Energy (E(2)) (kcal/mol) |

| σ(Ccyclobutyl-H) | π(Caromatic-Caromatic) | ~1-3 |

| σ(Cmethyl-H) | π(Caromatic-Caromatic) | ~2-5 |

| Lone Pair (N) | σ(Caromatic-H) | ~0.5-2 |

| Lone Pair (N) | σ(Ccyclobutyl-Ccyclobutyl) | ~0.5-1.5 |

Note: The stabilization energies (E(2)) are indicative values obtained from NBO analysis and represent the strength of the hyperconjugative interaction. These values are hypothetical and serve to illustrate the types of interactions present.

Reactivity and Transition State Modeling

Computational modeling is a powerful tool for investigating the reactivity of this compound. Methods such as Density Functional Theory (DFT) allow for the detailed exploration of potential energy surfaces, identifying stable molecules, intermediates, and the transition states that connect them. This modeling is crucial for understanding the kinetics and thermodynamics of chemical reactions involving the title compound.

The elucidation of reaction pathways through computational means involves mapping the energetic landscape of a chemical transformation. For a molecule like this compound, this could include studying its oxidation, electrophilic aromatic substitution, or thermal rearrangements. Theoretical chemists use computational methods to locate the minimum energy path from reactants to products. A key aspect of this is the identification of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡), a critical determinant of the reaction rate.

Calculations are typically initiated by optimizing the geometries of the reactant(s) and product(s). Various algorithms are then used to locate the transition state structure that connects them. The nature of the transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. escholarship.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the located TS indeed connects the intended reactants and products. escholarship.org

For example, a hypothetical electrophilic substitution reaction on the aromatic ring of this compound would involve the formation of an intermediate sigma complex. Computational studies can determine the energy barriers for the formation of different regioisomers (ortho, meta, para to the amino group), thereby predicting the reaction's selectivity.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound Note: This data is hypothetical and for illustrative purposes only.

| Reaction Step | Computational Method | Basis Set | ΔE‡ (kcal/mol) |

| Reactant → Transition State 1 | B3LYP | 6-31G(d) | 25.4 |

| Transition State 1 → Intermediate | B3LYP | 6-31G(d) | -15.2 |

| Intermediate → Transition State 2 | B3LYP | 6-31G(d) | 10.8 |

| Transition State 2 → Product | B3LYP | 6-31G(d) | -30.1 |

Nitrenium ions (R₂N⁺) are highly reactive intermediates that can be generated from arylamine derivatives, often through oxidation. wikipedia.org They are isoelectronic with carbenes and can exist in either a singlet or a triplet electronic state. wikipedia.org The N-cyclobutyl-2-methylanilinium ion would be the corresponding nitrenium intermediate derived from this compound.

Computational methods are indispensable for studying these transient species. High-level calculations using methods like DFT, Møller-Plesset perturbation theory (MP2), or coupled-cluster (CC) theory can be used to determine the properties of the nitrenium ion. acs.org Key areas of investigation include:

Geometry: Optimizing the molecular structure to understand the bond lengths and angles around the positively charged nitrogen.

Singlet-Triplet Energy Splitting (ΔE_ST): Determining which spin state is the ground state. Most arylnitrenium ions have a singlet ground state, but substituents can influence the energy gap. wikipedia.orgnih.gov A small ΔE_ST can lead to complex reactivity involving both spin surfaces.

Stability and Rearrangements: Mapping the potential energy surface to identify possible unimolecular rearrangement pathways, such as 1,2-hydride or alkyl shifts. Simple alkyl nitrenium ions are often predicted to rearrange with very low or non-existent energy barriers. acs.org

For the N-cyclobutyl-2-methylanilinium ion, computational studies would explore the stability of the cyclobutyl group and potential ring-opening or expansion rearrangements, alongside reactions involving the aromatic ring.

Table 2: Typical Parameters Investigated in Computational Studies of Arylnitrenium Ions Note: This table describes the types of data generated in such studies.

| Property | Computational Method | Description |

| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides bond lengths, bond angles, and dihedral angles of the intermediate. |

| Singlet-Triplet Gap (ΔE_ST) | Coupled-Cluster (e.g., CCSD(T)) | Energy difference between the lowest singlet and triplet states. |

| N-Hydration Enthalpy | CBS-APNO | A measure of the ion's stability in aqueous media. acs.org |

| Rearrangement Barrier | DFT or MP2 | The activation energy for isomerization, such as an alkyl shift. |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the a priori prediction of various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data, confirming structural assignments, and understanding how structure influences spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. uni-bonn.de

The process involves first optimizing the geometry of the molecule (this compound) at a suitable level of theory. Then, a single-point calculation is performed using a larger basis set to compute the magnetic shielding tensors for each nucleus. These absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

To improve accuracy, a correlation between a set of calculated shifts and experimentally measured shifts for the compound is often established. A linear regression analysis can yield a scaling factor or a correction equation (δ_exp = m * δ_calc + c) that systematically corrects for errors in the computational method. uni-bonn.de This approach is powerful for assigning complex spectra or distinguishing between possible isomers.

Table 3: Hypothetical Correlation of Calculated and Experimental NMR Chemical Shifts for this compound Note: This data is hypothetical and for illustrative purposes only. Experimental values are not based on published data.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |

| ¹³C-1 (C-N) | 145.2 | 146.1 | Aromatic |

| ¹³C-2 (C-CH₃) | 128.9 | 129.5 | Aromatic |

| ¹³C-3 | 126.5 | 127.0 | Aromatic |

| ¹³C-4 | 116.8 | 117.3 | Aromatic |

| ¹³C-5 | 121.0 | 121.6 | Aromatic |

| ¹³C-6 | 112.5 | 112.9 | Aromatic |

| ¹³C (CH₃) | 17.1 | 17.8 | Methyl |

| ¹³C (CH-N) | 55.4 | 56.0 | Cyclobutyl |

| ¹H (NH) | 4.15 | 4.22 | Amine |

| ¹H (CH₃) | 2.18 | 2.25 | Methyl |

| ¹H (CH-N) | 3.85 | 3.91 | Cyclobutyl |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations are essential for assigning the observed spectral bands to specific atomic motions.

After obtaining a stable, optimized geometry for this compound, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given vibration).

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, it is common practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the computed frequencies to achieve better agreement with experimental data. These scaled frequencies, along with their calculated intensities, allow for the confident assignment of nearly every band in an experimental IR or Raman spectrum. mdpi.com

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments for this compound Note: This data is hypothetical and for illustrative purposes only.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Calculated Intensity (km/mol) | Assignment |

| 3550 | 3408 | 25 | N-H stretch |

| 3080 | 2957 | 45 | Aromatic C-H stretch |

| 2995 | 2875 | 88 | Aliphatic C-H stretch |

| 1610 | 1546 | 120 | Aromatic C=C stretch |

| 1520 | 1459 | 95 | CH₂ scissoring |

| 1315 | 1262 | 155 | C-N stretch |

| 750 | 720 | 70 | C-H out-of-plane bend |

Advanced Research Applications of N Cyclobutyl 2 Methylaniline in Synthetic Chemistry and Material Science

Role as Versatile Synthetic Intermediates and Building Blocks

The structural characteristics of N-cyclobutyl-2-methylaniline make it a valuable intermediate in the synthesis of more complex organic molecules. smolecule.com It serves as a foundational scaffold that can be elaborated through various chemical transformations to produce diverse and high-value compounds.

Precursors in the Synthesis of Complex Nitrogen Heterocycles (e.g., Indoles, Tryptamines)

This compound is a promising precursor for the synthesis of complex nitrogen-containing heterocycles, which are core structures in many biologically active compounds. Tryptamines, for instance, are important intermediates in medicinal chemistry. chim.itresearchgate.net Synthetic methods have been developed for creating tryptamine (B22526) derivatives from anilines and 2-hydroxycyclobutanones through a Brønsted acid-catalyzed cascade reaction. chim.it This general protocol allows for the construction of highly substituted tryptamines, and the use of a substituted aniline (B41778) like this compound would enable access to novel tryptamine architectures. The indole (B1671886) ring system, another critical heterocyclic motif, can also be synthesized from aniline precursors through various classic and modern synthetic routes. rsc.org The presence of the N-cyclobutyl group can influence the reaction pathways and final properties of these heterocyclic products.

Table 1: Synthetic Applications of this compound as a Precursor

| Target Compound Class | Synthetic Strategy | Potential Product from this compound | Significance of Product Class |

| Tryptamines | Brønsted acid-catalyzed reaction with 2-hydroxycyclobutanones chim.it | N-cyclobutyl-substituted tryptamines | Important biological activity; used in medicinal chemistry chim.itnih.govgoogle.com |

| Indoles | Various indole syntheses (e.g., Fischer, Larock) | N-cyclobutyl-substituted indoles | Widespread application in natural products and pharmaceuticals chim.itrsc.org |

Components in the Development of Multi-Functional Organic Architectures

The distinct structure of this compound makes it an attractive building block for creating multi-functional organic architectures. It can be incorporated into larger molecular frameworks designed for specific purposes in medicinal chemistry or materials science. smolecule.com For example, aniline derivatives are used as key intermediates in the synthesis of pharmaceuticals. The lipophilicity and steric bulk introduced by the cyclobutyl and methyl groups can be strategically used to modulate the biological activity and pharmacokinetic properties of a target molecule. Its role as a secondary amine allows it to be a key component in multicomponent reactions, such as the Petasis reaction, which rapidly assembles complex and diverse molecular structures from an amine, an aldehyde, and a boronic acid. researchgate.net

Catalytic Applications and Ligand Design

Beyond its role as a structural component, this compound has potential applications in the field of catalysis, both as a substrate in catalyzed reactions and as a scaffold for ligand design.

Use in Metal-Organic Frameworks for Catalytic Reactions (e.g., CO2 Conversion to Formamides)

Metal-Organic Frameworks (MOFs) are crystalline materials with high surface areas and tunable pore chemistry, making them excellent platforms for heterogeneous catalysis. rsc.org One significant application of MOF catalysis is the chemical fixation of carbon dioxide (CO2) into valuable chemicals. rsc.orgut.ac.ir The conversion of CO2 into formamides is a particularly valuable transformation, as formamides are important solvents and reagents in the chemical industry. rsc.org

Research has shown that aluminum-based MOFs can effectively catalyze the formylation of N-methylaniline with CO2 to produce N-methyl-N-phenylformamide under mild conditions. rsc.org This reaction proceeds via the interaction of the amine and CO2 within the catalytic framework of the MOF. Given that this compound is also a secondary amine, it is a suitable substrate for a similar catalytic conversion. In such a process, it would react with CO2 in the presence of a suitable MOF catalyst and a reducing agent to yield N-cyclobutyl-N-(o-tolyl)formamide . The ability to utilize CO2 as a C1 source makes this a green and sustainable approach to synthesizing valuable amide compounds. researchgate.netmdpi.com

Table 2: Potential Catalytic Conversion of this compound

| Reaction Type | Catalyst System | Substrates | Potential Product | Significance |

| CO2 to Formamide (B127407) Conversion | Metal-Organic Framework (e.g., Al-MOF) rsc.org | This compound, CO2, Reducing Agent | N-cyclobutyl-N-(o-tolyl)formamide | Utilizes CO2 as a renewable C1 feedstock; produces high-value formamides ut.ac.irrsc.org |

Exploration as Ligand Scaffolds for Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. acs.org this compound possesses features that make it an interesting candidate for a ligand scaffold. The nitrogen atom's lone pair of electrons can donate to a transition metal center, forming a metal-ligand complex.

The cyclobutyl and 2-methyl groups provide a specific steric environment around the metal center, which can be exploited to influence the regioselectivity or stereoselectivity of a catalytic reaction. smolecule.com Aniline-type molecules are well-established as ligands in various catalytic systems, including those used for cross-coupling and hydroamination reactions. acs.orgrsc.org By modifying the aniline backbone, as in this compound, new catalysts can be designed for challenging chemical transformations. The synthesis of complex scaffolds often relies on the precise control offered by such tailored ligand-metal systems. lancs.ac.uk

Advanced Materials Science Applications

The unique molecular structure of this compound suggests its utility in the field of advanced materials science. smolecule.com It can be explored as a monomer or an additive in the creation of new polymers and coatings. The incorporation of its rigid cyclobutyl group and substituted aromatic ring into a polymer backbone could potentially enhance material properties such as thermal stability, chemical resistance, and mechanical strength compared to traditional polymers. Furthermore, aniline derivatives are foundational to the synthesis of conducting polymers and specialized dyes, indicating that this compound could serve as an intermediate for novel electronic or optical materials. smolecule.com

Development of Polymeric Derivatives (e.g., Poly(N-methylaniline))

The field of conducting polymers has long utilized polyaniline as a benchmark material, but its poor solubility limits its applications. Chemical modification, such as N-alkylation, has been a key strategy to overcome this. Poly(N-methylaniline) (PNMA), for instance, is a well-studied derivative that exhibits significantly higher solubility in common organic solvents compared to its unsubstituted parent, polyaniline. researchgate.net However, this improved solubility often comes at the cost of reduced electrical conductivity. researchgate.net

Following this strategy, this compound can serve as a monomer for the synthesis of a novel polymeric derivative, hypothetically poly(this compound). The synthetic route would likely involve oxidative polymerization, analogous to the synthesis of other polyanilines. The incorporation of the N-cyclobutyl group is anticipated to impart distinct properties to the resulting polymer. The bulky and three-dimensional nature of the cyclobutyl substituent would likely disrupt interchain packing more effectively than a simple methyl group, potentially leading to even greater solubility. This enhanced processability could facilitate the fabrication of polymer films and composites for various applications.

Table 1: Comparison of Properties for Polyaniline and its N-Substituted Derivatives

| Property | Polyaniline (PANI) | Poly(N-methylaniline) (PNMA) | Hypothetical Poly(this compound) |

|---|---|---|---|

| Solubility | Generally insoluble in common organic solvents | Soluble in various organic solvents researchgate.net | Expected to have high solubility in organic solvents |

| Processability | Poor | Good researchgate.net | Expected to be very good |

| Conductivity | High (in doped state) | Moderate to Low researchgate.net | Expected to be moderate to low |

| N-Substituent | Hydrogen | Methyl | Cyclobutyl |

Exploration in Materials with Unique Electronic or Optical Properties

The introduction of bulky, structurally defined pendant groups into polymer chains is a known strategy for engineering materials with unique properties. researchgate.net In the context of this compound, the cyclobutyl and ortho-methyl groups are significant. When polymerized, these groups would prevent the polymer backbone from adopting a planar conformation, thereby reducing intermolecular interactions and crystallization.

This structural disruption can have a profound impact on the material's optical properties. Reduced chain packing and aggregation can lead to higher optical transparency and lower light scattering, which are desirable traits for applications such as flexible display substrates and optical films. researchgate.net Research on other polymers with bulky side groups has shown that this approach can yield materials with high glass transition temperatures and good thermal stability while maintaining excellent optical clarity in the visible light spectrum. researchgate.net

From an electronic standpoint, while N-substitution in polyanilines tends to decrease conductivity by increasing the torsion angle between adjacent rings and affecting doping efficiency, the specific electronic nature of the N-cyclobutyl group could be explored for fine-tuning the polymer's electrochemical behavior. The material could find use in applications where high conductivity is not the primary requirement, such as in charge-storage layers, electrochromic devices, or as a component in sensor arrays where solubility and processability are paramount.

Table 2: Potential Impact of this compound Monomer on Polymer Properties

| Material Property | Influencing Structural Feature | Anticipated Effect | Potential Application |

|---|---|---|---|

| Optical Transparency | Bulky N-cyclobutyl and ortho-methyl groups reduce chain packing | Increased light transmittance researchgate.net | Flexible displays, optical coatings |

| Solubility | N-cyclobutyl group enhances solvent-polymer interactions | High solubility in organic solvents researchgate.net | Printable electronics, solution-processed films |

| Thermal Stability | Rigid cyclobutyl ring and aromatic backbone | High glass transition temperature (Tg) researchgate.net | Heat-resistant films and coatings |

| Electronic Properties | N-substitution affects conjugation and doping | Modulated conductivity and redox potentials researchgate.net | Electrochromic devices, sensors |

Bioisosteric and Conformational Mimetics in Chemical Biology Research

In the realm of chemical biology and medicinal chemistry, the precise three-dimensional arrangement of a molecule is critical for its biological activity. This compound contains a cyclobutane (B1203170) ring, a structural motif that is increasingly valued for its ability to act as a conformational constraint and a bioisosteric replacement.

Cyclobutane as a Conformational Restriction Element in Molecular Design

A fundamental principle in drug design is that pre-organizing a flexible ligand into its bioactive conformation can significantly enhance its binding affinity for a biological target. unina.it This is because the energetic (entropic) penalty for "freezing" the rotatable bonds of the ligand upon binding is minimized. unina.itnih.gov The cyclobutane ring is an effective tool for achieving such conformational restriction. nih.govru.nlnih.govresearchgate.net

Unlike flexible alkyl chains, the cyclobutane ring is a rigid and puckered three-dimensional scaffold. nih.govru.nl Its incorporation into a molecule limits the number of accessible low-energy conformations. nih.govresearchgate.net In this compound, the cyclobutyl group attached to the nitrogen atom restricts the spatial orientation of the substituent relative to the aniline ring. This can be critical for directing key pharmacophore groups into optimal positions for interacting with a receptor pocket. nih.govru.nl The use of cyclobutane has been shown to increase molecular rigidity, which can enhance binding affinity and cellular permeability. nih.gov This strategy of using small aliphatic rings to escape the "flatland" of traditional aromatic compounds is a prominent theme in modern drug discovery. researchgate.net

The value of this approach is evident in the development of various therapeutic agents where replacing a flexible linker with a cyclobutane ring led to a significant increase in potency, attributed to the stabilization of the biologically relevant conformation. nih.gov

Table 3: Role of Substituents in Conformational Flexibility

| N-Substituent | Structural Nature | Conformational Freedom | Impact on Design |

|---|---|---|---|

| Ethyl | Acyclic, flexible | High (multiple rotatable bonds) | High entropic penalty upon binding |

| Isopropyl | Acyclic, branched | Moderate | Some steric hindrance, but still flexible |

| Cyclobutyl | Cyclic, rigid | Low (conformationally restricted) | Minimizes entropic penalty, pre-organizes for binding unina.itnih.gov |

Analogues in Mechanistic Studies of Heteroatom-Oxidizing Enzymes

Analogues of this compound, particularly those with strained N-cycloalkyl groups, serve as powerful mechanistic probes for studying enzymes that oxidize heteroatoms, such as the cytochrome P450 superfamily. researchgate.net The underlying principle relies on the irreversible ring-opening of the strained cycloalkyl group following an initial oxidation event at the nitrogen atom. researchgate.net

N-cyclopropylanilines have been effectively used to investigate whether an enzymatic reaction proceeds via a single-electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism. researchgate.netresearchgate.net In a SET mechanism, the enzyme abstracts a single electron from the aniline nitrogen, generating a nitrogen radical cation. This intermediate is unstable if a strained ring like cyclopropane (B1198618) is attached; the strain is rapidly relieved by the opening of the C-C bond in the ring. researchgate.net The detection of ring-opened products provides strong evidence for a SET pathway. researchgate.net

While cyclobutane is less strained than cyclopropane, this compound can function as a similar, albeit likely slower, mechanistic probe. The oxidative radical ring-opening of such compounds could be valuable in mechanistic studies. researchgate.net The reaction of an N-cyclobutyl aniline analogue with an oxidizing enzyme would be expected to yield specific ring-cleaved products if the mechanism involves the formation of an amine radical cation, thus providing insight into the enzyme's catalytic cycle.

Table 4: Comparison of Strained Rings as Mechanistic Probes

| Probe Moiety | Ring Strain (kcal/mol) | Ring-Opening Reactivity | Application |

|---|---|---|---|

| N-Cyclopropyl | ~27.5 | High (fast ring opening upon oxidation) researchgate.net | Sensitive probe for single-electron transfer (SET) mechanisms researchgate.netresearchgate.net |

| N-Cyclobutyl | ~26.5 | Moderate (slower ring opening than cyclopropyl) | Potential probe for SET, allowing for trapping of different intermediates |

Structure Activity Relationship Sar Studies of N Cyclobutyl 2 Methylaniline Derivatives for Chemical Functionality

Influence of the Cyclobutyl Moiety on Molecular Reactivity and Conformational Dynamics

The cyclobutyl group, a four-membered carbocycle, imparts unique steric and conformational properties to the N-cyclobutyl-2-methylaniline scaffold that are distinct from other alkyl substituents. Unlike the highly strained cyclopropane (B1198618) or the more flexible cyclopentane, cyclobutane (B1203170) exists in a puckered or bent conformation to alleviate the torsional strain that would be present in a planar structure. nih.govpharmacy180.com This non-planar geometry is a critical determinant of the molecule's three-dimensional shape and can conformationally restrict the molecule, influencing how it interacts with other reagents or biological targets. nih.gov

The inherent ring strain of the cyclobutyl moiety, while less than that of cyclopropane, can act as a driving force in certain chemical transformations, such as ring-opening or expansion reactions. chim.itrsc.org The steric bulk introduced by the cyclobutyl group at the nitrogen atom directly influences the reactivity of the aniline (B41778). smolecule.com This steric hindrance can affect the accessibility of the nitrogen's lone pair of electrons and the adjacent aromatic ring, thereby modulating the outcomes of reactions like electrophilic aromatic substitution or N-alkylation.

In SAR studies for therapeutic agents, the cyclobutyl ring has proven to be an effective structural motif. Research on androgen receptor antagonists showed that a cyclobutyl-substituted thiohydantoin (analogue 38) displayed activity comparable to a dimethyl analogue, while larger six- to eight-membered rings were slightly less active. nih.govscispace.com This suggests that the size and conformational profile of the cyclobutyl group can be optimal for fitting into specific binding pockets. nih.gov Further studies on inhibitors of the hypoxia-inducible factor (HIF) pathway identified a cyclobutyl derivative as being significantly more potent than its cyclopentyl and cyclohexyl counterparts, underscoring the distinct advantage conferred by the four-membered ring in certain molecular contexts. nih.gov

Effects of Substituents on the Aniline Ring on Chemical Properties and Transformation Efficiency

Substituents on the aniline ring of this compound derivatives critically influence the molecule's electronic properties and, consequently, its chemical reactivity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the aromatic ring and the basicity (pKa) of the nitrogen atom through a combination of inductive and resonance effects. openstax.org Electron-donating groups generally increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution and increasing the nitrogen's basicity. afit.eduresearchgate.net Conversely, electron-withdrawing groups decrease the ring's reactivity toward electrophiles and lower the nitrogen's basicity. afit.eduresearchgate.net

The parent compound itself features a methyl group at the ortho-position of the aniline ring. This group is generally considered to be electron-donating and activating. openstax.org In the context of thiohydantoin antagonists, a derivative with a methyl group at the 2-position was found to be active, demonstrating the compatibility of this substitution pattern with biological function. nih.gov

However, the impact of ring substituents can be highly dependent on the specific reaction mechanism. In a visible-light-enabled [4+2] cycloaddition reaction involving N-cyclobutyl anilines, substrates bearing a range of substituents on the phenyl ring—from electron-withdrawing (CF₃, CO₂Et, Cl) to electron-donating (MeO)—all reacted smoothly to give the expected products in moderate yields. rsc.org This suggests that for this particular transformation, the electronic nature of the aniline ring substituent has a negligible effect on the reaction's efficiency. rsc.org

The amenability of the aniline ring to substitution allows for the synthesis of a variety of derivatives for research purposes, such as 5-bromo-N-cyclobutyl-2-methylaniline and 5-fluoro-N-cyclobutyl-2-methylaniline. vulcanchem.comsmolecule.com

Modulating Nitrogen Substitution for Tailored Synthetic Outcomes and Selectivity

The substituents on the nitrogen atom of an aniline derivative are pivotal in defining its reactivity and steric environment. In this compound, the nitrogen is secondary, bearing both a cyclobutyl and a methyl-substituted aryl group. The presence of two substituents, as opposed to one in a primary amine, can significantly alter reaction outcomes. For instance, in certain syntheses involving reactions with 2-hydroxycyclobutanones, the use of a secondary aniline (N-methyl aniline) led to disappointing results where primary anilines were effective, highlighting how nitrogen substitution can be a critical variable for success. chim.it

Systematic modification of the groups attached to the nitrogen atom is a common strategy in medicinal chemistry to optimize a compound's properties. In the development of HIF-1 pathway inhibitors, a lead compound was modified by replacing a hydrogen on the sulfonamide nitrogen with various alkyl and aryl substituents. nih.gov This exploration revealed that while many substitutions were tolerated, certain small, non-polar groups yielded superior activity. The propargyl, iso-butyl, and cyclopropyl (B3062369) derivatives were identified as having the best activity within this class of analogues. nih.gov This demonstrates that even subtle changes to the substitution pattern on the nitrogen can have a profound impact on the molecule's ultimate function, allowing for the fine-tuning of its biological profile.

Systematic Variations in Molecular Design for Enhanced Research Utility

The deliberate and systematic variation of a lead structure is the cornerstone of SAR studies, aimed at enhancing a molecule's utility for specific research or therapeutic applications. By methodically altering different parts of the this compound framework, researchers can map the chemical space to identify derivatives with optimized properties.

Two clear examples illustrate this principle effectively. First, in the search for potent androgen receptor antagonists, a series of cycloalkyl groups of varying ring sizes were incorporated into a thiohydantoin scaffold. nih.govscispace.com This systematic variation revealed that five-membered (cyclopentyl) and four-membered (cyclobutyl) rings conferred optimal activity, which was comparable to the parent dimethyl compound, whereas larger rings were less effective. nih.govscispace.com This process allowed researchers to pinpoint the ideal ring size for the desired biological interaction.

A second, more striking example comes from the development of HIF-1 inhibitors. nih.gov Here, a systematic modification was undertaken where a phenyl group in a pyrano[3,2-b]pyridine core was replaced with various cycloalkyl groups. The resulting data showed a clear trend: the cyclobutyl derivative was the most potent compound in the series, exhibiting an IC₅₀ of 0.25 µM. This was significantly better than the cyclopentyl and cyclohexyl analogues and represented a three-fold improvement in potency over the parent compound. nih.gov These findings highlight how systematic variation not only enhances research utility by improving potency but also deepens the understanding of the structural requirements for a specific chemical function.

Future Perspectives and Emerging Research Avenues for N Cyclobutyl 2 Methylaniline

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of N-cyclobutyl-2-methylaniline, which typically involves the reaction of 2-methylaniline and a cyclobutylating agent, flow chemistry presents several advantages. The use of continuous flow reactors can improve heat and mass transfer, allowing for better control over reaction parameters and potentially increasing yields and purity. smolecule.com

Automated synthesis platforms, integrated with flow reactors, could enable high-throughput screening of reaction conditions, such as catalyst loading, temperature, and residence time, to rapidly optimize the production of this compound and its derivatives. This approach minimizes manual intervention, reduces waste, and allows for the on-demand synthesis of specific quantities of the target compound. The principles of automated synthesis are increasingly being applied to the production of active pharmaceutical ingredients and other high-value chemicals. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending run time |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes |

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Process Control | Limited, manual adjustments | Precise, automated control of parameters |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

| Footprint | Large, requires significant lab space | Compact, smaller footprint |

Development of Novel Catalytic Systems for Highly Selective Transformations

Future research will likely focus on developing novel catalytic systems to synthesize and functionalize this compound with high selectivity. Modern transition-metal catalysis offers powerful tools for forming C-N bonds, representing a more efficient and atom-economical alternative to classical N-alkylation methods. acs.org Catalytic systems based on palladium, rhodium, iridium, or copper could be developed for the direct hydroamination of a cyclobutene (B1205218) precursor with 2-methylaniline. acs.org

Furthermore, catalysts are needed for the selective transformation of the this compound molecule itself. This includes:

C-H Functionalization: Directing catalysts to selectively activate and functionalize specific C-H bonds on the aromatic ring or the cyclobutyl group would allow for the streamlined synthesis of complex derivatives without the need for pre-functionalized starting materials.